![molecular formula C9H14N8 B14020957 (e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide CAS No. 23140-10-5](/img/structure/B14020957.png)
(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide, also known as ambazone, is a well-known antimicrobial compound. It is a dark-brown, odorless, tasteless microcrystalline powder with a melting point around 192-194°C. Ambazone exhibits bacteriostatic action against hemolytic streptococcus, streptococcus pneumonias, and viridians’ streptococcus .
Preparation Methods
Ambazone can be synthesized through a solvent-drop grinding procedure. This method involves the use of physical techniques such as FTIR, X-ray photoelectron spectroscopy, 13C NMR and 15N NMR spectroscopies, thermal analysis, X-ray powder diffraction, and mass spectrometry . Industrial production methods often involve the creation of salts or co-crystals to improve solubility and bioavailability .
Chemical Reactions Analysis
Ambazone undergoes various chemical reactions, including reduction and substitution reactions. It acts as an electrocatalyst in square wave adsorptive stripping voltammetry (SWAdSV) and exhibits a single reduction peak in Britton-Robinson buffer at pH 4.0 . Common reagents used in these reactions include silver amalgam film electrodes and Britton-Robinson buffer. The major products formed from these reactions are typically analyzed using voltammetric techniques .
Scientific Research Applications
Ambazone has a wide range of scientific research applications. It is used as an oral antiseptic with an antibacterial spectrum similar to sulfamides and has proven activity against various transplantable tumors . It is also used in the treatment of pharyngitis, tonsillitis, and stomatitis at concentrations of 0.01-0.2% in the form of a solution or dusting powder . Additionally, ambazone has been studied for its potential antineoplastic properties .
Mechanism of Action
The mechanism of action of ambazone involves its antibacterial activity against pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae, and Streptococcus viridans. It exhibits low mutagenic activity and has no gastrointestinal, metabolic, or cardiovascular side effects . The molecular targets and pathways involved in its action are primarily related to its bacteriostatic properties .
Comparison with Similar Compounds
Ambazone is similar to other antimicrobial agents from the sulfonamides class, such as sulfamides. it possesses unique properties, including its dark-brown color, odorless and tasteless nature, and specific antibacterial spectrum . Other similar compounds include [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea and its derivatives .
Properties
CAS No. |
23140-10-5 |
|---|---|
Molecular Formula |
C9H14N8 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-[4-[2-(diaminomethylidene)hydrazinyl]-3-methylphenyl]iminoguanidine |
InChI |
InChI=1S/C9H14N8/c1-5-4-6(14-16-8(10)11)2-3-7(5)15-17-9(12)13/h2-4,15H,1H3,(H3,10,11)(H4,12,13,17) |
InChI Key |
OTUYLKVGTHZDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC(=N)N)NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



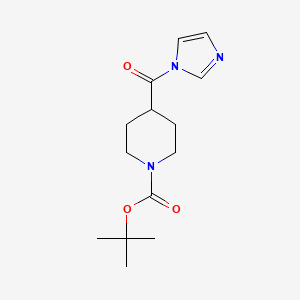
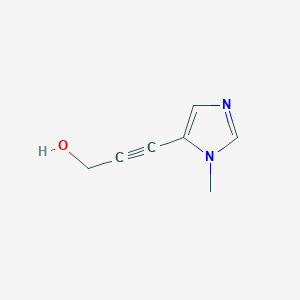
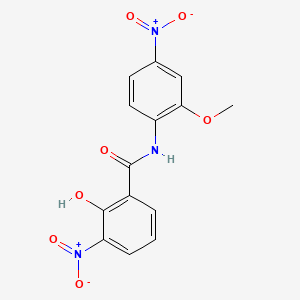
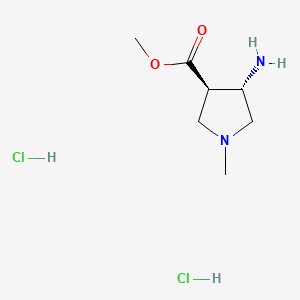

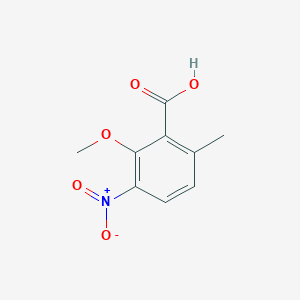
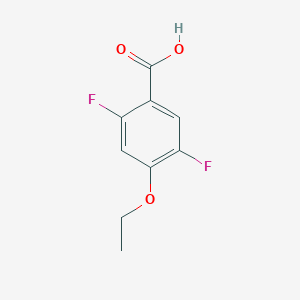
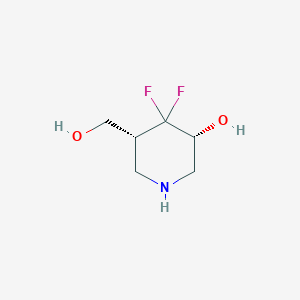

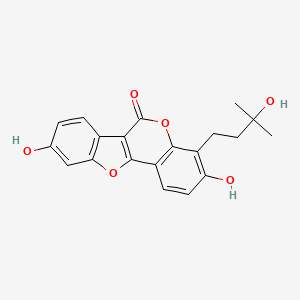
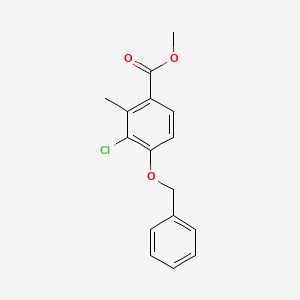
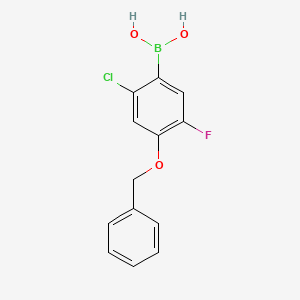
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)
